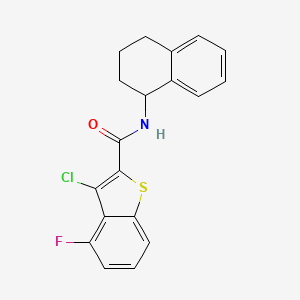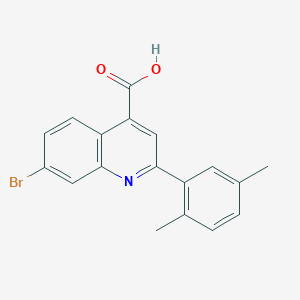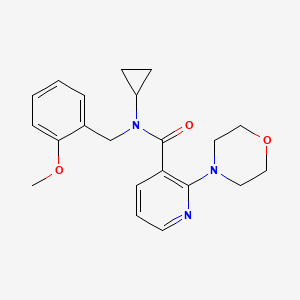
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide
Overview
Description
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide, also known as CMN-001, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CK2 is a serine/threonine protein kinase that regulates various signaling pathways involved in cell growth and survival. It is overexpressed in many cancers and has been identified as a potential therapeutic target. CK2 has been shown to phosphorylate numerous substrates, including p53, NF-kB, and Akt, which are involved in cell survival and proliferation. N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. This leads to the activation of the caspase cascade and the cleavage of PARP, resulting in cell death. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Furthermore, N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been shown to inhibit the replication of several viruses by targeting host factors required for viral replication.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide in lab experiments is its high selectivity for CK2, which allows for the specific inhibition of the kinase without affecting other signaling pathways. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, one limitation of using N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide. One potential application is the use of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide in combination with chemotherapy drugs to enhance their efficacy in cancer treatment. Additionally, further studies are needed to investigate the neuroprotective effects of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide in human clinical trials. Furthermore, the potential use of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide as an antiviral agent warrants further investigation, particularly in the context of emerging viral infections. Finally, the development of more soluble analogs of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide may improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion
In conclusion, N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide is a novel compound that has shown promise as a therapeutic agent in various diseases. Its selective inhibition of CK2 has been shown to induce apoptosis in cancer cells, have neuroprotective effects, and inhibit viral replication. However, further research is needed to fully understand the potential applications and limitations of N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide.
Scientific Research Applications
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The selective inhibition of CK2 by N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy drugs. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by targeting host factors required for viral replication.
properties
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-26-19-7-3-2-5-16(19)15-24(17-8-9-17)21(25)18-6-4-10-22-20(18)23-11-13-27-14-12-23/h2-7,10,17H,8-9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPWUXZKRYZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(N=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-methoxybenzyl)-2-morpholin-4-ylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4267414.png)
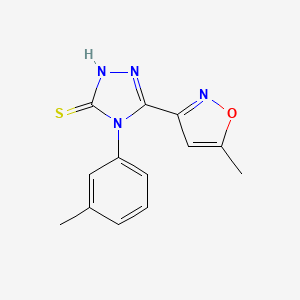
![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)

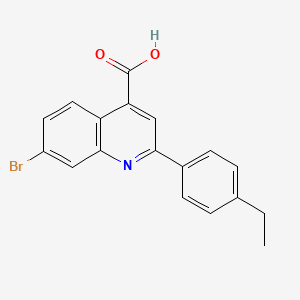
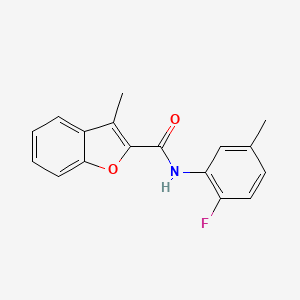
![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4267471.png)
![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4267478.png)
![4-ethyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4267487.png)
![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4267499.png)
![ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267503.png)
